N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine
Description
N'-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl substituent at the 2-position and a propane-1,3-diamine chain at the 7-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological and biochemical applications. Its structure combines a rigid pyrazolo-pyrimidine core with flexible amine side chains, which may influence binding affinity and solubility.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5/c1-13-12-17(21-10-5-11-24(3)4)25-19(22-13)14(2)18(23-25)15-6-8-16(20)9-7-15/h6-9,12,21H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTANOZFDYMJFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCCN(C)C)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole to form an intermediate, which is then cyclized with appropriate reagents to yield the pyrazolopyrimidine core.
Chemical Reactions Analysis
N’-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. The compound’s ability to bind to specific receptors and enzymes makes it a potent inhibitor of various biological pathways .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Diamine Chain Modifications
The propane-1,3-diamine chain in the target compound contrasts with shorter or branched chains in analogs:
- Ethane-1,2-diamine analog (): N′-[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine (C₁₈H₂₂ClN₅, 343.86 g/mol) has a shorter chain, reducing conformational flexibility and possibly altering interactions with enzymatic pockets .
- Complex diamines (): Compounds with bis(fluoranyl)ethyl or methoxy-chlorophenyl groups introduce polar or halogenated moieties, enhancing metabolic stability but complicating synthesis .
Table 2: Chain Length and Functional Group Impact
Biological Activity
N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl substituent and a dimethylpropane-1,3-diamine moiety. Its molecular formula is with a molecular weight of approximately 366.8 g/mol.
Research indicates that this compound primarily functions as an enzyme inhibitor and receptor modulator . It interacts with various biological targets, leading to the inhibition of enzyme activity or modulation of receptor functions. This dual action is critical for its therapeutic potential in treating various conditions.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of specific enzymes involved in disease pathways. For instance:
- Cyclooxygenase (COX) Inhibition : Studies suggest that it may inhibit COX enzymes, which play a role in inflammation and pain pathways.
- Kinase Inhibition : It may also interact with kinases involved in cancer cell proliferation.
Receptor Modulation
The compound can act as either an agonist or antagonist at certain receptors:
- Serotonin Receptors : Preliminary studies indicate potential activity at serotonin receptors, which could influence mood and anxiety disorders.
- Dopamine Receptors : Its interaction with dopamine receptors may have implications for neurological conditions.
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment : Due to its enzyme inhibition properties, it may be explored as a treatment for various cancers.
- Anti-inflammatory Agents : Its ability to inhibit COX enzymes positions it as a candidate for anti-inflammatory therapies.
- Neurological Disorders : The modulation of serotonin and dopamine receptors opens avenues for treating mood disorders and neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings. For instance:
- Study on COX Inhibition : A study demonstrated that similar pyrazolo[1,5-a]pyrimidine derivatives exhibited significant anti-inflammatory effects in animal models by inhibiting COX enzymes.
- Cancer Cell Proliferation : Another study reported that compounds with structural similarities inhibited the proliferation of cancer cells in vitro by targeting specific kinases.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.8 g/mol |
| Biological Activities | Enzyme inhibition, receptor modulation |
| Potential Applications | Cancer therapy, anti-inflammatory agents, neurological disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
